molecular formula C10H10O5 B12277218 2,6-Dimethoxybenzoylformic acid

2,6-Dimethoxybenzoylformic acid

Cat. No.: B12277218
M. Wt: 210.18 g/mol
InChI Key: PWBUDHIXLAHMSX-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzoylformic acid is an organic compound belonging to the class of benzenes and carbonyl compounds It is characterized by the presence of two methoxy groups attached to the benzene ring at the 2 and 6 positions, along with a benzoylformic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethoxybenzoylformic acid can be synthesized through several methods. One common approach involves the reaction of 2,6-dimethoxybenzaldehyde with a suitable oxidizing agent to form the corresponding benzoylformic acid derivative. The reaction conditions typically include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethoxybenzoylformic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the benzoylformic acid moiety to corresponding alcohols or other reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzoylformic acid derivatives.

Scientific Research Applications

2,6-Dimethoxybenzoylformic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-dimethoxybenzoylformic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further chemical transformations. The presence of methoxy groups and the benzoylformic acid moiety allows for diverse reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzoic acid: Similar structure but lacks the benzoylformic acid moiety.

    2,6-Dihydroxybenzoic acid: Contains hydroxyl groups instead of methoxy groups.

    2,6-Dimethoxybenzaldehyde: Contains an aldehyde group instead of the benzoylformic acid moiety.

Uniqueness

2,6-Dimethoxybenzoylformic acid is unique due to the combination of methoxy groups and the benzoylformic acid moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in synthesis and research.

Properties

Molecular Formula

C10H10O5

Molecular Weight

210.18 g/mol

IUPAC Name

2-(2,6-dimethoxyphenyl)-2-oxoacetic acid

InChI

InChI=1S/C10H10O5/c1-14-6-4-3-5-7(15-2)8(6)9(11)10(12)13/h3-5H,1-2H3,(H,12,13)

InChI Key

PWBUDHIXLAHMSX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)C(=O)O

Origin of Product

United States

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